molecular formula C8H14N2 B124483 1-Methyl-3-t-butylpyrazole CAS No. 141665-16-9

1-Methyl-3-t-butylpyrazole

Cat. No. B124483
M. Wt: 138.21 g/mol
InChI Key: LWFMELWSMBFNST-UHFFFAOYSA-N
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Description

1-Methyl-3-t-butylpyrazole is a chemical compound with the molecular formula C8H14N2. It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 3-tert-butyl-1-methylpyrazole .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-t-butylpyrazole consists of a five-membered ring containing two nitrogen atoms. The compound has a single rotatable bond and a topological polar surface area of 17.8 Ų . Further structural analysis may be found in specialized literature .


Physical And Chemical Properties Analysis

1-Methyl-3-t-butylpyrazole has a molecular weight of 138.21 g/mol and an XLogP3-AA value of 1.9, which is a measure of its hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound’s exact mass and monoisotopic mass are both 138.115698455 g/mol . Further physical and chemical properties may be found in specialized literature .

Scientific Research Applications

Pharmacological and Biochemical Aspects

1-Methyltetrazole-5-thiol or its derivatives, which share a similar structure with 1-Methyl-3-t-butylpyrazole, have been studied for their pharmacological, biochemical, and chemical aspects. These compounds have been observed to induce an 'Antabuse-like' reaction when combined with alcohol. This reaction leads to elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase. This suggests the potential use of these compounds as therapeutic 'anti-alcohol' agents, akin to the function of disulfiram or calcium cyanamide (Kitson, 1987).

Anti-inflammatory and Antibacterial Properties

Another closely related compound, trifluoromethylpyrazoles, particularly when the trifluoromethyl group is positioned at the 3- or 5-position of the pyrazole nucleus, has garnered attention due to its anti-inflammatory and antibacterial properties. The significance of the location of the trifluoromethyl group and its influence on the activity profile of these compounds underscores the potential of specific pyrazole derivatives in medicinal chemistry. These insights could be beneficial in guiding future research into the pharmacological applications of 1-Methyl-3-t-butylpyrazole (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name

3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMELWSMBFNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161787
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-t-butylpyrazole

CAS RN

141665-16-9
Record name 1-Methyl-3-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Kushch, K Schwarz, L Schwentner… - Journal of breath …, 2008 - iopscience.iop.org
A pilot study has been carried out to define typical characteristics of the trace gas compounds in exhaled breath of non-smokers and smokers to assist interpretation of breath analysis …
Number of citations: 152 iopscience.iop.org

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